4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-(2-methylpropyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)7-10(9(12)13)3-5-11-6-4-10;/h8,11H,3-7H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTFETHEFOBNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCNCC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial to minimize by-products and maximize the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with carboxylic acids under controlled conditions. The compound is characterized by its piperidine ring structure, which contributes to its biological activity.
Synthetic Methodology
The synthetic pathway often includes:
- Hydrogenation : Using catalysts like palladium charcoal to reduce starting materials.
- Esterification : Converting acids to esters for easier manipulation.
- Resolution : Employing chiral reagents to isolate specific enantiomers, enhancing biological efficacy.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities, particularly in the context of neurological and cardiovascular health.
Pharmacological Effects
- Thrombin Inhibition : This compound serves as an intermediate in the synthesis of argatroban, a potent thrombin inhibitor used in anticoagulation therapy for patients with ischemic cerebral infarction .
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative disorders .
Therapeutic Applications
The compound's versatility allows it to be explored in various therapeutic contexts:
Cardiovascular Applications
- Anticoagulant Therapy : As part of argatroban synthesis, it plays a crucial role in managing thrombotic conditions. Clinical applications include treatment protocols for patients undergoing percutaneous coronary interventions .
Neurological Disorders
- Potential in Treating Depression and Anxiety : The compound's structure suggests possible interactions with neurotransmitter systems, warranting further investigation into its efficacy against mood disorders .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(2-methylpropyl)piperidine-4-carboxylic acid hydrochloride with structurally or functionally related piperidine derivatives and carboxylic acid hydrochlorides:
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Findings:
Pharmaceutical Utility: Both this compound and 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride are explicitly labeled as pharmaceutical intermediates, suggesting roles in synthesizing active pharmaceutical ingredients (APIs) . In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid represents a divergent structural class (pyrimidine vs. piperidine) with distinct reactivity in heterocyclic chemistry .
Data Gaps: Acute toxicity, ecotoxicity, and detailed pharmacokinetic data for this compound are absent in the provided evidence, mirroring limitations seen in analogs like 4-(Diphenylmethoxy)piperidine hydrochloride . Purity levels for the target compound are unspecified, whereas 4-fluoro-4-piperidinecarboxylic acid hydrochloride is noted at 95% purity .
Biological Activity
4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and biological research. Its molecular formula is C10H19NO2·HCl, and it serves as a building block for various pharmaceutical compounds, particularly those targeting the central nervous system. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-methylpropyl group and a carboxylic acid functional group. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological studies.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target involved .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to neurological functions.
- Receptor Modulation : The compound may act on various receptors in the central nervous system, which could be beneficial in developing treatments for neurological disorders.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria, although further research is needed to confirm efficacy .
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial effects of piperidine derivatives found that some exhibited significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the piperidine ring influenced their activity levels .
- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that derivatives of piperidine, including the hydrochloride salt form, showed varying degrees of cytotoxicity against cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines .
- Neuropharmacological Effects : Research into the central nervous system effects of piperidine derivatives has indicated potential applications in treating conditions such as anxiety and depression. The modulation of neurotransmitter systems through receptor interactions has been a focal point in this area .
Data Summary
Q & A
Q. What are the optimal synthetic routes for 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes, including alkylation of the piperidine ring and subsequent salt formation. A common method involves Friedel-Crafts alkylation to introduce the 2-methylpropyl group, followed by cyclization and neutralization steps . Optimization can be achieved by:
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (≥98%) .
- NMR : ¹H NMR (D₂O) should show distinct peaks for the piperidine ring (δ 2.8–3.2 ppm) and 2-methylpropyl group (δ 1.0–1.2 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 221.73 (M+H⁺) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C), making it suitable for aqueous buffers .
- Stability : Store at −20°C in airtight containers to prevent hydrolysis of the piperidine ring. Stability studies show no degradation over 5 years under these conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?
SAR studies should focus on:
- Functional group modifications : Replace the 2-methylpropyl group with bulkier alkyl chains (e.g., tert-butyl) to evaluate steric effects on receptor binding .
- Biological assays : Test derivatives in vitro against serotonin receptors (5-HT1A/2A) and monoamine transporters, as structural analogs show affinity for these targets .
- Data analysis : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy scores .
Q. How can contradictions in pharmacological data between in vitro and in vivo models be resolved?
Discrepancies may arise from:
- Metabolic instability : Perform LC-MS/MS to identify metabolites in plasma. For example, oxidation of the piperidine ring can reduce bioavailability .
- Dosing regimens : Adjust in vivo doses based on pharmacokinetic (PK) parameters like half-life (t₁/₂) and volume of distribution (Vd) derived from rodent studies .
Q. What methodologies are recommended for studying the compound’s pharmacokinetics and tissue distribution?
- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track distribution in organs (e.g., brain, liver) using autoradiography .
- Microdialysis : Implant probes in rodent brains to measure extracellular fluid concentrations post-administration .
Q. How does the hydrochloride salt form impact biological activity compared to the free base?
Q. What advanced analytical techniques address challenges in quantifying low-concentration samples?
Q. How can researchers design in vivo models to evaluate neuropharmacological effects?
- Rodent behavioral assays : Use forced swim tests (FST) and tail suspension tests (TST) to assess antidepressant-like activity, comparing dose-dependent reductions in immobility time .
- Microglia activation studies : Administer the compound in LPS-induced neuroinflammation models and quantify TNF-α levels via ELISA .
Q. What computational tools are effective for predicting off-target interactions?
- Machine learning : Train models on ChEMBL datasets to predict off-target binding to adrenergic or dopaminergic receptors .
- Molecular dynamics simulations : Simulate ligand-receptor complexes for ≥100 ns to assess binding stability and conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
